Octahydroindolizin-6-amine dihydrochloride

Description

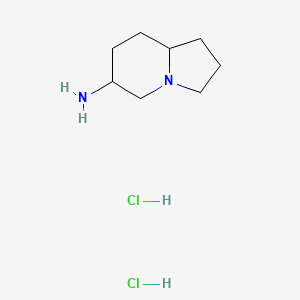

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18Cl2N2 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine;dihydrochloride |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H |

InChI Key |

DMZVUTZAVYFYDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC(CN2C1)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Octahydroindolizin 6 Amine Dihydrochloride

Retrosynthetic Analyses and Strategic Approaches to the Octahydroindolizine (B79230) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. researchgate.net This approach is fundamental to designing logical and efficient synthetic routes to complex structures like the octahydroindolizine core.

A common retrosynthetic strategy for the octahydroindolizine framework involves disconnecting the bicyclic system at the N-C bond, leading back to a substituted piperidine (B6355638) or pyrrolidine (B122466) precursor. For instance, the octahydroindolizine ring can be envisioned as arising from an intramolecular cyclization of a suitably functionalized piperidine derivative. One such approach disconnects the (6R)-octahydroindolizin-6-ol to a chiral (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol precursor. researchgate.net This strategy hinges on the intramolecular displacement of an activated primary hydroxyl group by the piperidine nitrogen to form the second ring. researchgate.netacs.org

Diastereoselective and Stereocontrolled Syntheses

Control of stereochemistry is paramount in the synthesis of biologically active molecules. The octahydroindolizine core contains multiple stereocenters, necessitating the use of diastereoselective and stereocontrolled synthetic methods.

One successful approach involves a dehydrative annulation strategy, which utilizes an intramolecular ring closure under Mitsunobu-type conditions. This method was employed for a diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol, a precursor for related slaframine (B1196289) alkaloids, starting from commercially available chiral (S)-epichlorohydrin. acs.org Another strategy focuses on the highly trans-diastereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine (B1195054) to prepare a polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one. nih.gov Theoretical calculations suggested that a keto-enol tautomerism under kinetic control was the source of the observed stereoselectivity. nih.gov

Enzymatic resolutions have also proven effective for obtaining enantiomerically pure octahydroindolizine derivatives. For example, a Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol has been successfully scaled up to produce homo-chiral amine building blocks for the pharmaceutical industry. nih.govresearchgate.netnih.gov Furthermore, syntheses starting from optically pure α-amino acids can transfer the initial chirality through the reaction sequence to the final indolizidine product with complete stereochemical integrity. vanderbilt.edu

Annulation Strategies for Octahydroindolizine Ring Systems

Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for constructing the bicyclic octahydroindolizine system. Various annulation reactions have been developed, often involving cycloadditions or tandem reaction sequences.

A dehydrative annulation strategy, as mentioned earlier, involves an intramolecular ring closure to construct the octahydroindolizine framework. researchgate.netacs.org Radical-mediated annulation reactions provide another versatile route. These sequences can involve an intermolecular radical addition followed by an intramolecular trapping step to afford functionalized 6- and 7-membered carbocycles with good stereocontrol. jocpr.com Azomethine ylide annulations offer a rapid method for accessing polycyclic ring systems by reacting amino acids with aldehydes that are linked to a pronucleophile. nih.gov For the related indolizine systems, catalyst-free annulation of 2-pyridylacetates and ynals under molecular oxygen has been shown to produce 3-acylated indolizines in very good yields. rsc.org

| Annulation Strategy | Key Features | Precursors | Ref. |

| Dehydrative Annulation | Intramolecular ring closure via Mitsunobu-type reaction. | Piperidine with a hydroxyalkyl side chain. | researchgate.netacs.org |

| Radical-Mediated Annulation | Intermolecular radical addition followed by intramolecular trapping. | Radical precursor with an allyltin (B8295985) moiety. | jocpr.com |

| Azomethine Ylide Annulation | Reaction of amino acids with aldehydes linked to a pronucleophile. | Amino acids, aldehydes. | nih.gov |

| Catalyst-Free Annulation | Annulation of 2-pyridylacetates and ynals under O₂. | 2-pyridylacetates, ynals. | rsc.org |

Key Synthetic Reactions and Reaction Mechanisms

The construction and modification of the octahydroindolizine core rely on a variety of fundamental organic reactions. These include methods for ring formation, introduction of key functional groups, and efficient assembly of molecular complexity.

Reductive Amination and Cyclization Processes

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary/secondary amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is central to many syntheses of nitrogen-containing heterocycles. In the context of octahydroindolizin-6-amine (B3111450), a synthetic route could involve the reductive amination of an octahydroindolizin-6-one precursor.

The general mechanism proceeds in two stages:

Nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (or iminium ion). youtube.com

Reduction of the C=N double bond of the imine intermediate to the corresponding amine. libretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.comlibretexts.org

Intramolecular cyclization is the key step in forming the bicyclic core. This can be achieved through various methods, including the previously mentioned dehydrative annulation acs.org or by forming an iminium ion from a linear amino-aldehyde or amino-ketone, which then undergoes intramolecular cyclization followed by reduction.

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of synthetic strategy. ub.eduimperial.ac.uk In the synthesis of octahydroindolizin-6-amine, a key FGI is the introduction of the amine group at the C-6 position. This can be accomplished through several routes:

From an Alcohol: An octahydroindolizin-6-ol (B12939325) can be converted to the corresponding amine. This typically involves activating the alcohol as a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source like sodium azide (B81097) (NaN₃) and subsequent reduction.

From a Ketone: As discussed, an octahydroindolizin-6-one can be directly converted to the amine via reductive amination. libretexts.org

Once the primary amine is installed, it can be further modified or derivatized. Derivatization is often performed to alter the molecule's properties for analytical purposes (e.g., HPLC analysis) or to explore structure-activity relationships. thermofisher.comresearchgate.net Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride, which attach a chromophore or fluorophore to the amine. researchgate.netnih.gov

| FGI Transformation | Reagents | Intermediate |

| Ketone to Amine | NH₃, NaBH₃CN | Imine |

| Alcohol to Azide | 1. TsCl, Pyridine (B92270) 2. NaN₃ | Tosylate |

| Azide to Amine | H₂, Pd/C or LiAlH₄ | - |

| Amine to FMOC-Amine | FMOC-Cl | - |

Multi-component Reactions and Cascade Sequences

To improve synthetic efficiency, chemists often employ multi-component reactions (MCRs) and cascade (or tandem) reactions. MCRs combine three or more starting materials in a single operation to form a product that contains portions of all reactants. researchgate.net Cascade reactions involve two or more sequential transformations that occur in one pot without isolating intermediates. rsc.org

While many MCRs have been developed for the synthesis of aromatic indolizines, rsc.orgorganic-chemistry.org these principles can be adapted for their saturated counterparts. For example, a three-component reaction involving a pyridine derivative, an aldehyde, and an alkyne can be catalyzed by various metals to build the indolizine skeleton. organic-chemistry.org

Cascade reactions are particularly powerful for rapidly constructing the bicyclic indolizidine core. A microwave-promoted cascade reaction involving a 5-exo-trig iminyl radical cyclization, thiyl radical elimination, and intramolecular imine alkylation has been used to synthesize the indolizidine core of Virosinine A. nih.govresearchgate.net Another strategy employs a cascade Michael/Sₙ2/aromatization sequence to synthesize polysubstituted indolizines from 2-alkylpyridines and bromonitroolefins under metal-free conditions. nih.gov These advanced strategies offer atom economy and reduce the number of steps and purification procedures required, making them highly attractive for complex molecule synthesis.

Synthesis of Octahydroindolizin-6-amine Dihydrochloride (B599025) Analogs and Derivatives

The synthesis of analogs and derivatives of octahydroindolizin-6-amine often involves multi-step sequences that begin with the construction of a substituted indolizine core, followed by reduction to the saturated octahydroindolizine system. A common strategy is the catalytic hydrogenation of functionalized indolizines.

One prominent approach involves a copper-catalyzed three-component reaction to assemble substituted aminoindolizines, which then undergo heterogeneous catalytic hydrogenation to yield the corresponding aminoindolizidines. acs.org This method allows for the introduction of various substituents on the indolizine core, leading to a diverse range of analogs. For instance, starting from different pyridine-2-carbaldehydes, secondary amines, and terminal alkynes, a library of 1-(dialkylamino)-3-substituted indolizines can be prepared. Subsequent hydrogenation affords the saturated aminoindolizidine derivatives with a high degree of diastereoselectivity. acs.org

While the literature provides detailed examples for 1-amino-substituted indolizidines, the principles can be adapted for the synthesis of 6-amino analogs. This would likely involve starting materials that lead to the formation of an indolizine with a precursor to the amine group at the 6-position, such as a nitro group, which can then be reduced in a later step.

Another versatile method for constructing the core structure is the nickel-catalyzed (4 + 2) cycloaddition of bicyclic 3-azetidinones and alkynes. nih.gov This reaction provides access to indolizidine and quinolizidine (B1214090) alkaloids and, through a ligand screening process, has been optimized for improved regioselectivity and enantiopurity. nih.gov This methodology has been successfully applied to the total synthesis of several alkaloids, demonstrating its utility in creating complex, substituted indolizidine frameworks. nih.gov

The following table provides examples of synthesized aminoindolizidine analogs, showcasing the diversity of substitution patterns that can be achieved.

Table 1: Examples of Synthesized Aminoindolizidine Analogs and Derivatives

| Precursor Indolizine | Hydrogenation Product (Aminoindolizidine Analog) | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| N,N-Dibutyl-3-phenylindolizin-1-amine | N,N-Dibutyl-3-phenylindolizidin-1-amine | 95 | >99:1 | acs.org |

| N,N-Dibenzyl-3-phenylindolizin-1-amine | N,N-Dibenzyl-3-phenylindolizidin-1-amine | 65 | >99:1 | acs.org |

| 1-Morpholino-3-phenylindolizine | 1-Morpholino-3-phenylindolizidine | 88 | >99:1 | acs.org |

| N-Benzyl-N-methyl-3-phenylindolizin-1-amine | N-Benzyl-N-methyl-3-phenylindolizidin-1-amine | 72 | 92:8 | acs.org |

| N,N-Dibutyl-3-(p-tolyl)indolizin-1-amine | N,N-Dibutyl-3-(p-tolyl)indolizidin-1-amine | 93 | >99:1 | acs.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and stereoselectivity in the synthesis of octahydroindolizin-6-amine analogs. A key step that has been the focus of optimization is the catalytic hydrogenation of the precursor indolizine.

In the synthesis of 1-amino-substituted indolizidines, various catalysts and reaction parameters were screened to find the optimal conditions for the hydrogenation of N,N-Dibenzyl-3-phenylindolizin-1-amine. acs.org Platinum(IV) oxide (PtO₂) was identified as a highly effective catalyst. The reaction conditions were further refined by adjusting the hydrogen pressure and catalyst loading. acs.org

The choice of catalyst has a significant impact on the chemoselectivity of the reduction. For instance, different catalysts can lead to varying degrees of debenzylation when N-benzyl groups are present. acs.org The optimization of this step is crucial for obtaining the desired primary, secondary, or tertiary aminoindolizidines.

The following table summarizes the optimization of the catalytic hydrogenation of an indolizine precursor.

Table 2: Optimization of Catalytic Hydrogenation of N,N-Dibenzyl-3-phenylindolizin-1-amine

| Catalyst | Pressure (atm) | Time (h) | Conversion (%) | Yield of 5h (%) | Yield of 6h (%) | Yield of 7h (%) | Reference |

|---|---|---|---|---|---|---|---|

| PtO₂ | 1 | 24 | 100 | 65 | 32 | - | acs.org |

| PtO₂ | 3.7 | 3 | 100 | 85 | 11 | - | acs.org |

| Pd/C (10 wt%) | 1 | 24 | 100 | - | - | 99 | acs.org |

| Rh/C (5 wt%) | 1 | 24 | 100 | 25 | 70 | - | acs.org |

| Ru/C (5 wt%) | 3.7 | 24 | 10 | 10 | - | - | acs.org |

5h: N,N-Dibenzyl-3-phenylindolizidin-1-amine, 6h: N-Benzyl-3-phenylindolizidin-1-amine, 7h: 3-Phenylindolizidin-1-amine

Advanced Spectroscopic and Structural Elucidation of Octahydroindolizin 6 Amine Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of Octahydroindolizin-6-amine (B3111450) dihydrochloride (B599025) in solution. The protonation of the two nitrogen atoms in the dihydrochloride salt significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the indolizidine core is expected to show a complex series of multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons adjacent to the positively charged nitrogen atoms will be deshielded and resonate at the lower end of this range. The proton at the bridgehead position (C8a) is also a key diagnostic signal. The stereochemistry at C6, bearing the amino group, can be investigated using Nuclear Overhauser Effect (NOE) experiments. NOE correlations between the proton at C6 and other protons within the bicyclic system can establish their spatial proximity and thus the relative stereochemistry.

Representative NMR Data:

The following tables present predicted ¹H and ¹³C NMR chemical shifts for a plausible stereoisomer of Octahydroindolizin-6-amine dihydrochloride in D₂O. These values are estimated based on data from similar saturated nitrogen heterocycles.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | 1.70-1.90 | m | - |

| H-2 | 1.60-1.80 | m | - |

| H-3 | 3.20-3.40 | m | - |

| H-5 | 3.30-3.50 | m | - |

| H-6 | 3.50-3.70 | m | - |

| H-7 | 1.90-2.10 | m | - |

| H-8 | 1.80-2.00 | m | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 25.0-30.0 |

| C-2 | 20.0-25.0 |

| C-3 | 50.0-55.0 |

| C-5 | 55.0-60.0 |

| C-6 | 58.0-63.0 |

| C-7 | 28.0-33.0 |

| C-8 | 22.0-27.0 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound, and to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), would be used to determine the exact mass of the protonated molecule [M+H]⁺ (referring to the free base). This allows for the unambiguous confirmation of the molecular formula, C₈H₁₆N₂.

Fragmentation Analysis: In the mass spectrum, the molecular ion of the free base (m/z 140) would likely be observed. The fragmentation pattern of saturated nitrogen heterocycles is often characterized by the loss of alkyl radicals and ring-opening pathways. Key fragmentation pathways for the Octahydroindolizin-6-amine cation could involve the cleavage of the C-C bonds within the rings, leading to characteristic fragment ions that can help to confirm the bicyclic structure.

Table 3: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 141 | [C₈H₁₇N₂]⁺ | Protonated molecule of the free base |

| 124 | [C₈H₁₄N]⁺ | Loss of NH₃ |

| 96 | [C₆H₁₀N]⁺ | Ring fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Octahydroindolizin-6-amine dihydrochloride is expected to be dominated by absorptions corresponding to the amine and ammonium (B1175870) groups. A very broad and strong absorption in the range of 2400-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium hydrochloride salt. The N-H bending vibrations of the primary amine group would likely appear in the 1580-1650 cm⁻¹ region. C-H stretching vibrations of the aliphatic framework will be observed just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-N stretching vibrations of the bicyclic core would give rise to signals in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Description |

|---|---|---|

| 2400-3000 | N-H stretch | Broad, strong; characteristic of ammonium salt |

| 2850-2960 | C-H stretch | Aliphatic |

| 1580-1650 | N-H bend | Primary amine scissoring |

| 1400-1470 | C-H bend | Aliphatic |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a crystal structure for Octahydroindolizin-6-amine dihydrochloride is not publicly available, the expected solid-state structure can be inferred from known structures of other simple amine hydrochlorides. cambridge.org

The crystal structure would be expected to consist of a three-dimensional network of Octahydroindolizin-6-aminium dications and chloride anions. The packing would be dominated by hydrogen bonding interactions between the ammonium protons and the chloride ions (N⁺-H···Cl⁻). These interactions would likely link the ions into chains or sheets. The conformation of the bicyclic indolizidine core in the solid state would also be determined, providing valuable information about its preferred geometry.

Table 5: Hypothetical Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 12-18 |

| β (°) | 90-105 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of Octahydroindolizin-6-amine dihydrochloride and for the potential separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column would be a suitable method for determining the chemical purity of the compound. A mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be used. Detection could be achieved using a universal detector like a Charged Aerosol Detector (CAD) or by derivatizing the amine for UV detection.

Chiral Chromatography: Since Octahydroindolizin-6-amine possesses multiple chiral centers, it can exist as several stereoisomers. Chiral HPLC is a powerful technique for separating these enantiomers and diastereomers. This would typically involve the use of a chiral stationary phase (CSP), such as one based on a polysaccharide derivative. The choice of mobile phase (normal or reversed-phase) would depend on the specific CSP used. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of the free base, GC-MS could be employed. The volatility of the amine would allow for its separation on a suitable capillary column, and the mass spectrometer would provide identification and fragmentation information.

Table 6: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | CAD or ELSD |

Computational Chemistry and in Silico Modeling of Octahydroindolizin 6 Amine Dihydrochloride

Molecular Docking Studies for Protein-Ligand Interactions:Similarly, there are no published molecular docking studies that predict the binding site of Octahydroindolizin-6-amine (B3111450) dihydrochloride (B599025) with any protein target. Therefore, details on interaction modalities, including hydrogen bonding and hydrophobic interactions, as well as evaluations of binding affinities and energetics, remain undetermined.

The lack of such fundamental computational research underscores an opportunity for future investigation into the molecular characteristics and potential biological interactions of Octahydroindolizin-6-amine dihydrochloride. Such studies would be invaluable in elucidating its mechanism of action and guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. researchgate.netscilit.com These models are built upon the principle that the structure of a molecule dictates its activity and properties.

For compounds within the indolizidine alkaloid family, QSAR studies can be employed to predict their potential therapeutic effects. For instance, a QSAR model could be developed to predict the inhibitory activity of a series of indolizidine derivatives against a specific enzyme by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined inhibitory concentrations (IC50). While specific QSAR studies on Octahydroindolizin-6-amine dihydrochloride are not extensively documented in publicly available literature, the principles can be illustrated through models developed for the broader alkaloid class.

QSPR models, on the other hand, are instrumental in predicting the physicochemical properties of compounds like Octahydroindolizin-6-amine dihydrochloride. frontiersin.orgfrontiersin.org These properties are crucial for understanding a compound's behavior in both biological and chemical systems. A recent QSPR study on a series of 16 alkaloids, including the parent indolizidine scaffold, utilized degree-based topological indices to predict properties such as molar refractivity, polarizability, surface tension, molar volume, and melting point. frontiersin.orgfrontiersin.org Topological indices are numerical descriptors derived from the molecular graph of a compound and are used to characterize its size, shape, and branching. researchgate.net The study demonstrated a strong correlation between these indices and the observed physicochemical properties, highlighting the predictive power of QSPR. frontiersin.orgfrontiersin.org

Below is a data table illustrating the type of correlations found in such a QSPR study for the indolizidine scaffold. The correlation coefficient (R) indicates the strength of the relationship between the descriptor and the property.

| Physicochemical Property | Molecular Descriptor (Topological Index) | Correlation Coefficient (R) |

| Molar Refractivity | Modified Harmonic Index | > 0.95 |

| Polarizability | Advanced Harmonic Index | > 0.95 |

| Surface Tension | Randić Index | > 0.90 |

| Molar Volume | Atom-Bond Connectivity (ABC) Index | > 0.98 |

| Melting Point | Geometric-Arithmetic (GA) Index | > 0.90 |

This table is representative of QSPR findings for the general class of alkaloids and illustrates the strong predictive power of topological indices.

These QSAR and QSPR models serve as powerful predictive tools in the early stages of research, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates with desirable activity and properties for synthesis and further testing. researchgate.net

In Silico ADME-Tox Prediction and Ligand Efficiency Metrics

Beyond predicting activity and physicochemical properties, in silico methods are crucial for assessing the drug-like qualities of a compound. This involves the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile, as well as the evaluation of its binding efficiency to a biological target.

In Silico ADME-Tox Prediction

The ADME-Tox profile of a compound is a critical determinant of its potential success as a therapeutic agent. nih.govnih.gov In silico tools and web servers provide rapid predictions for a wide range of ADME-Tox parameters, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov For a molecule like Octahydroindolizin-6-amine dihydrochloride, these predictions can guide chemical modifications to improve its pharmacokinetic and safety profiles.

Commonly predicted ADME-Tox properties include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor status.

Distribution: Predictions of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and prediction of being a substrate or inhibitor of these enzymes.

Excretion: Prediction of total clearance and renal organic cation transporter (OCT2) substrate status.

Toxicity: Assessment of potential for hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity, skin sensitization, and mutagenicity (Ames test).

The following table presents a hypothetical but representative in silico ADME-Tox profile for an indolizidine alkaloid like Octahydroindolizin-6-amine dihydrochloride, based on typical predictions for this class of compounds.

| ADME-Tox Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | Good oral absorption potential |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Low potential for efflux from target cells |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Hepatotoxicity | Low Risk | Low risk of liver damage |

| Ames Mutagenicity | No | Non-mutagenic potential |

This table provides an illustrative in silico ADME-Tox profile for a compound of this structural class. Actual values would be determined through specific software predictions.

Ligand Efficiency Metrics

Ligand efficiency (LE) metrics are used to assess the quality of a compound's binding to its biological target relative to its size. wikipedia.orgnih.gov These metrics are particularly valuable in the hit-to-lead optimization phase of drug discovery, as they help in selecting compounds that have a higher probability of being developed into successful drugs. nih.gov High ligand efficiency indicates that a compound achieves its potency through specific and favorable interactions with the target, rather than through non-specific effects often associated with large, greasy molecules.

Several key ligand efficiency metrics are commonly used:

Ligand Efficiency (LE): Normalizes binding affinity (expressed as Gibbs free energy) by the number of non-hydrogen atoms (heavy atom count, HAC). A generally accepted threshold for a good lead compound is an LE of 0.3 kcal/mol per heavy atom or higher. wikipedia.org

Lipophilic Ligand Efficiency (LLE): Also known as LipE, this metric relates potency (pIC50 or pKi) to lipophilicity (LogP or LogD). It is calculated as pIC50 - LogP. An LLE value between 5 and 7 is often considered desirable, as it indicates a good balance between potency and lipophilicity, which can help to avoid issues with promiscuity and toxicity. nih.gov

Binding Efficiency Index (BEI): Relates potency to molecular weight (MW). It is calculated as pKi / MW (in kDa).

Size-Independent Ligand Efficiency (SILE): An alternative to LE that aims to be less biased by compound size.

The table below illustrates how these metrics might be calculated for a hypothetical indolizidine derivative.

| Parameter | Hypothetical Value | Ligand Efficiency Metric | Calculated Value |

| pIC50 | 7.5 | Ligand Efficiency (LE) | 0.35 |

| Heavy Atom Count (HAC) | 30 | Lipophilic Ligand Efficiency (LLE) | 5.5 |

| LogP | 2.0 | Binding Efficiency Index (BEI) | 25 |

| Molecular Weight (MW) | 300 Da | Size-Independent Ligand Efficiency (SILE) | 2.2 |

This table demonstrates the calculation of various ligand efficiency metrics based on hypothetical data for an indolizidine derivative, illustrating desirable values for a lead compound.

By employing these computational tools, researchers can gain a comprehensive understanding of the potential of Octahydroindolizin-6-amine dihydrochloride and related compounds, guiding further experimental work and optimizing the path toward the development of new chemical entities with favorable biological and pharmacokinetic profiles.

Pre Clinical Biological Activity and Mechanistic Investigations of Octahydroindolizin 6 Amine Dihydrochloride

Evaluation of Biochemical Target Engagement and Enzyme Inhibition Profiles

In Vitro Enzyme Kinetics and IC50/Ki Determination

There is a lack of publicly accessible data from in vitro enzyme kinetic studies for Octahydroindolizin-6-amine (B3111450) dihydrochloride (B599025). Consequently, specific IC50 or Ki values, which would quantify its inhibitory potency against particular enzymes, are not available.

Modulation of Cellular Pathways

Information detailing the modulation of specific cellular pathways by Octahydroindolizin-6-amine dihydrochloride is not found in the public domain. Research that would elucidate its impact on intracellular signaling cascades or metabolic pathways has not been published.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Comprehensive receptor binding studies for Octahydroindolizin-6-amine dihydrochloride are not publicly documented. As a result, its affinity and selectivity for specific receptors, as well as the molecular mechanisms governing its potential ligand-receptor interactions, remain uncharacterized.

Investigation of Biological Activities in Defined Cellular Systems

There is a scarcity of published research on the biological activities of Octahydroindolizin-6-amine dihydrochloride in defined cellular systems. Studies that would describe its effects on cell viability, proliferation, or other cellular functions have not been made publicly available.

Structure-Activity Relationship (SAR) Derivations from Biological Data

Due to the absence of biological data for Octahydroindolizin-6-amine dihydrochloride and its analogs, no structure-activity relationship (SAR) studies have been published. SAR analyses are contingent on the availability of biological activity data for a series of related compounds, which is currently lacking.

Role as a Biochemical Probe in Biological Pathway Elucidation

The potential utility of Octahydroindolizin-6-amine dihydrochloride as a biochemical probe for the elucidation of biological pathways has not been reported in scientific literature. Its application as a tool compound in research would necessitate a well-defined mechanism of action and target engagement, which are not currently known.

Emerging Research Applications and Future Directions for Octahydroindolizin 6 Amine Dihydrochloride

Development as a Chemical Biology Tool

The inherent fluorescent properties of the indolizine (B1195054) core make it an attractive scaffold for developing chemical biology tools. derpharmachemica.comrsc.org Indolizine-based fluorophores have been engineered for a variety of applications, from fluorescent markers to advanced biosensors. nih.govnih.gov

A notable example is the "Seoul-Fluor" platform, a rationally designed fluorescent framework based on an indolizine core. nih.govacs.org This system allows for tunable photophysical properties by modifying substituents at different positions, covering the full visible-color range. nih.govacs.org The structure of Octahydroindolizin-6-amine (B3111450) dihydrochloride (B599025), while lacking the conjugated system of fluorescent indolizines, could be functionalized with fluorogenic groups. The amine handle provides a convenient point for bioconjugation, enabling its use as a tag to immobilize bioactive molecules for affinity chromatography to identify protein targets. nih.gov

Furthermore, indolizine derivatives have been developed as "turn-on" fluorescent probes for detecting specific analytes, such as sulfite, in biological systems. rsc.org Others have been designed as fluorescent pH sensors, leveraging the intramolecular charge transfer (ICT) process. nih.gov The saturated backbone of octahydroindolizine (B79230) could be derivatized to create novel probes where the amine group acts as a recognition site or is modified to respond to specific biological stimuli.

Table 1: Examples of Indolizine-Based Chemical Biology Tools

| Tool Type | Indolizine Scaffold | Application | Key Features |

|---|---|---|---|

| Tunable Fluorophore | Seoul-Fluor | Bioimaging, Biosensors | Emission wavelength can be rationally engineered across the visible spectrum. nih.govacs.org |

| Turn-on Probe | CRL-1 | Sulfite Detection | Exhibits strong fluorescence emission upon reaction with sulfite. rsc.org |

| pH Sensor | N,N-dimethylamino-indolizine | pH Sensing | Emission wavelength shifts in response to changes in pH. nih.gov |

| Bioconjugation Scaffold | Polyfunctional Indolizines | Affinity Chromatography | Allows for immobilization of drugs to identify protein targets. nih.gov |

Potential for Integration into Advanced Materials Science or Catalysis

The unique electronic properties of indolizines have led to their exploration in materials science, particularly in the development of novel dyes and electronic materials. acs.orgua.es Indolizine-derived dyes have applications in optical recording devices, solar cells, and as shortwave infrared (SWIR) emitters for biological imaging. ua.esacs.orgsemanticscholar.org For instance, RhodIndolizine dyes have been designed for improved stability and SWIR emission up to 1250 nm. acs.org While Octahydroindolizin-6-amine dihydrochloride itself is not a dye, its amine functionality allows it to be incorporated as a building block into larger polymeric or dye structures, potentially modulating their properties.

In the field of catalysis, indolizine synthesis has benefited from various metal catalysts, including copper, palladium, and iridium. researchgate.netnih.govacs.org These methods often involve the formation of the indolizine core through cyclization reactions. nih.gov Conversely, the indolizine nucleus itself can act as a ligand or be part of a larger catalytic system. The chiral, saturated framework of octahydroindolizine could be explored as a ligand for asymmetric catalysis, a rapidly growing field. The defined stereochemistry of the octahydroindolizine core could provide the necessary chiral environment for enantioselective transformations.

Unexplored Synthetic Challenges and Stereochemical Control

The synthesis of the indolizine skeleton is well-established, with methods like 1,3-dipolar cycloaddition of pyridinium ylides being a cornerstone. mdpi.comnih.gov However, the synthesis of substituted and particularly saturated indolizines like octahydroindolizine presents significant challenges. Accessing specific substitution patterns and controlling stereochemistry are key hurdles. nih.govnih.gov

For Octahydroindolizin-6-amine dihydrochloride, the primary synthetic challenge lies in the stereoselective reduction of an indolizine or dihydroindolizine precursor and the controlled introduction of the amine group at the C-6 position. While methods for the asymmetric hydrogenation of related heterocycles exist, their application to achieve specific diastereomers of substituted octahydroindolizines is an area ripe for exploration. researchgate.net Recent advancements in synergistic catalysis, combining copper and iridium catalysts, have enabled the highly diastereo- and enantioselective synthesis of fused indolizine derivatives with three stereogenic centers, showcasing a potential pathway for accessing complex, saturated indolizine scaffolds. nih.gov

Future work could focus on developing novel catalytic systems for the asymmetric synthesis of the octahydroindolizine core and methods for the late-stage functionalization of the saturated ring system, which is generally less reactive than its aromatic counterpart. nih.gov

Table 2: Selected Synthetic Strategies for Indolizine Scaffolds

| Method | Description | Key Features |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of pyridinium N-ylides with electron-deficient alkynes or alkenes. mdpi.comnih.gov | High atom economy and structural diversity. mdpi.com |

| Transition Metal Catalysis | Palladium, copper, or rhodium-catalyzed cycloisomerization or cross-coupling reactions. nih.govacs.org | Access to highly functionalized indolizines under mild conditions. nih.gov |

| Cascade Reactions | Multi-step reactions in a single pot to build the fused ring system. nih.gov | Efficient construction of complex molecules with multiple stereocenters. nih.gov |

| Radical Cyclization | Radical-induced approaches for heterocycle construction. rsc.org | High step- and atom-economy. rsc.org |

Novel Biological Targets and Mechanistic Hypotheses for Further Investigation

Indolizine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzymatic inhibitory effects. derpharmachemica.commdpi.comnih.govresearchgate.net This broad activity profile suggests that the indolizine scaffold is a "privileged" structure in medicinal chemistry, capable of interacting with a variety of biological targets. derpharmachemica.com

Known targets for aromatic indolizines include tubulin, where they inhibit polymerization, and various protein kinases. mdpi.comnih.gov Indolizidine alkaloids, which share the saturated bicyclic core, are known to be potent glycosidase inhibitors and modulators of nicotinic acetylcholine receptors. nih.govbohrium.comresearchgate.net

For Octahydroindolizin-6-amine dihydrochloride, two main hypotheses for its potential biological activity can be proposed:

Mimicry of Natural Alkaloids: The saturated octahydroindolizine core is structurally similar to indolizidine alkaloids. Therefore, it is plausible that it could interact with targets of these natural products, such as glycosidases or ion channels. The position and stereochemistry of the amine group would be critical for such interactions.

Scaffold for New Pharmacophores: The amine group provides a vector for chemical diversification. By attaching various pharmacophoric groups, new derivatives could be designed to target a wide range of proteins. The rigid, three-dimensional structure of the octahydroindolizine core could serve as a scaffold to present these functional groups in a well-defined spatial orientation, potentially leading to high-affinity interactions with novel biological targets.

Further investigation through high-throughput screening and target identification studies would be necessary to validate these hypotheses.

Table 3: Known and Potential Biological Targets for Indolizine-Based Compounds

| Compound Class | Known/Potential Targets | Therapeutic Area |

|---|---|---|

| Aromatic Indolizines | Tubulin, EGFR, Protein Kinases, 5-HT3 Receptors. derpharmachemica.commdpi.com | Anticancer, CNS Disorders. derpharmachemica.commdpi.com |

| Indolizidine Alkaloids | Glycosidases, Nicotinic Acetylcholine Receptors. nih.govbohrium.com | Antiviral, Neurological Disorders. bohrium.com |

| Octahydroindolizin-6-amine (Hypothesized) | Glycosidases, Ion Channels, Novel Protein Targets. | Multiple potential areas depending on derivatization. |

Advancements in Computational and Analytical Techniques for Indolizine Research

Modern computational and analytical methods are accelerating research into indolizine chemistry and biology. Molecular docking studies are frequently employed to predict the binding modes and affinities of indolizine derivatives to their biological targets. nih.govonljbioinform.comnih.govresearchgate.net For example, docking has been used to investigate the interactions of indolizines with the colchicine-binding site of tubulin and with various microbial enzymes. mdpi.comnih.gov Such in silico approaches can guide the rational design of more potent and selective derivatives of Octahydroindolizin-6-amine dihydrochloride.

Density Functional Theory (DFT) calculations are used to understand the electronic structure and photophysical properties of indolizine-based fluorophores and dyes, aiding in the design of new materials with desired optical characteristics. semanticscholar.org These computational tools could be applied to predict the reactivity and conformational preferences of the saturated octahydroindolizine system.

On the analytical side, advanced techniques such as High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous characterization of new indolizine derivatives, especially for determining the regiochemistry and stereochemistry of complex structures. mdpi.comnih.gov These techniques will be indispensable for confirming the structure and purity of novel compounds derived from Octahydroindolizin-6-amine dihydrochloride.

Table 4: Application of Advanced Techniques in Indolizine Research

| Technique | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions. nih.govonljbioinform.comnih.gov | Binding affinity, key interacting residues, mechanism of action. onljbioinform.comnih.gov |

| DFT Calculations | Analyzing electronic structure and properties. semanticscholar.org | HOMO-LUMO gaps, photophysical properties, reaction mechanisms. acs.org |

| NMR Spectroscopy | Structural elucidation of new compounds. mdpi.comnih.gov | Connectivity, stereochemistry, conformational analysis. mdpi.com |

| Mass Spectrometry | Determining molecular weight and formula. mdpi.comnih.gov | Confirmation of identity and purity. nih.gov |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying octahydroindolizin-6-amine dihydrochloride in bulk or pharmaceutical preparations?

- Methodological Answer : Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis spectrophotometry are widely validated for quantification. For UV-Vis, a wavelength of 285 nm is optimal for absorbance measurements, while RP-HPLC requires method optimization for retention time, mobile phase composition, and column selection (e.g., C18 columns). Validation parameters (linearity, precision, accuracy) must adhere to ICH guidelines .

Q. How can researchers optimize the synthesis of octahydroindolizin-6-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step procedures with intermediates isolated via crystallization or chromatography. For dihydrochloride salt formation, stoichiometric HCl addition under controlled pH and temperature is critical. Evidence from analogous compounds (e.g., avizafone dihydrochloride) suggests a two-step synthesis with intermediate purification to minimize by-products .

Q. What safety precautions are necessary when handling octahydroindolizin-6-amine dihydrochloride in laboratory settings?

- Methodological Answer : Use fume hoods, gloves, and protective eyewear. The compound’s hygroscopic nature (common in dihydrochlorides) requires anhydrous storage. Toxicity data may be limited, so refer to analogous dihydrochloride compounds for hazard assessment (e.g., respiratory irritation risks) .

Q. How should researchers address hygroscopicity during storage and formulation studies?

- Methodological Answer : Store in desiccators with silica gel or under nitrogen atmosphere. Pre-formulation studies should include dynamic vapor sorption (DVS) analysis to assess moisture uptake. Stability studies under accelerated conditions (40°C/75% RH) can predict long-term behavior .

Advanced Research Questions

Q. How can impurity profiling be conducted for octahydroindolizin-6-amine dihydrochloride?

- Methodological Answer : Use RP-HPLC with photodiode array (PDA) detection to identify impurities. Reference standards for related hydrochlorides (e.g., ofloxacin N-oxide hydrochloride) can guide impurity identification. Quantify impurities against ICH thresholds (e.g., 0.1% for unknown impurities) .

Q. What strategies resolve contradictions in bioaccumulation or toxicity data for dihydrochloride compounds?

- Methodological Answer : Compare experimental BCF (bioconcentration factor) values with computational models (e.g., log Kow-based regression). For instance, discrepancies in algae vs. fish BCF values (e.g., 450 vs. 6 for 1,4-diaminobenzene dihydrochloride) may arise from species-specific metabolic pathways. Validate findings using in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Q. How can researchers design stability-indicating assays for octahydroindolizin-6-amine dihydrochloride under varying pH and temperature conditions?

- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, thermal stress) followed by RP-HPLC-PDA to track degradation products. For dihydrochlorides, acidic conditions may enhance stability, while alkaline conditions promote decomposition. Monitor chloride ion release via ion chromatography .

Q. What statistical approaches are recommended for analyzing discrepancies in experimental reproducibility?

- Methodological Answer : Use ANOVA or t-tests to compare inter-laboratory data. Outliers should be investigated via Grubbs’ test. For method validation, calculate %RSD for precision and confidence intervals for accuracy. Data visualization (e.g., Bland-Altman plots) can highlight systematic errors .

Notes on Data Presentation and Replicability

- Data Tables : Include retention times (HPLC), absorbance maxima (UV-Vis), and impurity percentages. Use SI units and significant figures consistently .

- Replicability : Document detailed protocols (e.g., mobile phase gradients, HCl molarity) to enable replication. Reference ICH guidelines for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.